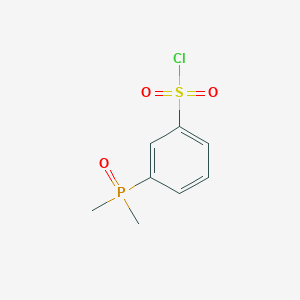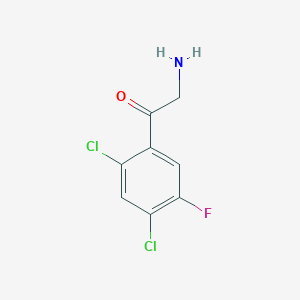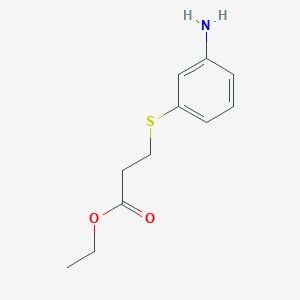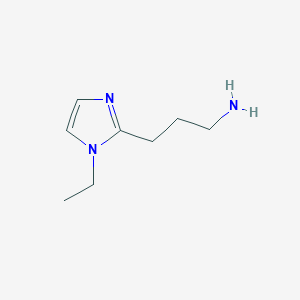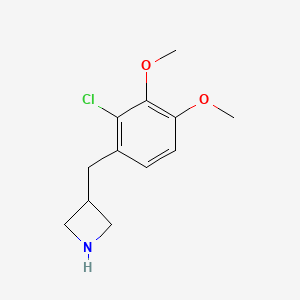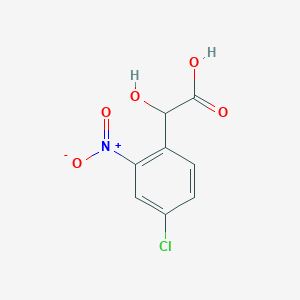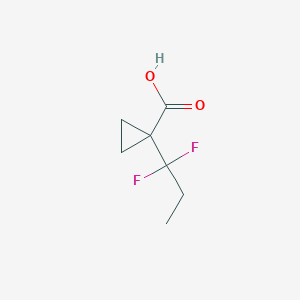
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of science due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it valuable in medicinal chemistry, materials science, and agrochemicals .
Métodos De Preparación
The synthesis of 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid can be achieved through several methods:
Carbene and Non-Carbene Methods: The most popular route involves generating fluorine-containing carbenes (or carbenoids), which then react with multiple bonds, resulting in cyclopropanation.
Functional Group Transformations: Existing cyclopropanes can be transformed into difluorocyclopropanes through various functional group modifications.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, ensuring the compound’s suitability for large-scale applications .
Análisis De Reacciones Químicas
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological outcomes, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound also contains a cyclopropane ring with fluorine substituents but differs in the number and position of fluorine atoms.
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane core but may have different functional groups attached.
The uniqueness of 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-7(8,9)6(3-4-6)5(10)11/h2-4H2,1H3,(H,10,11) |
Clave InChI |
REFLGRMLOIRIBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(CC1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
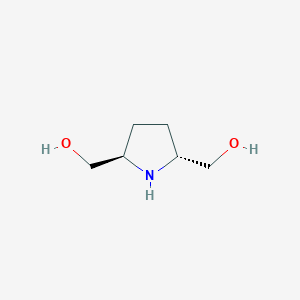
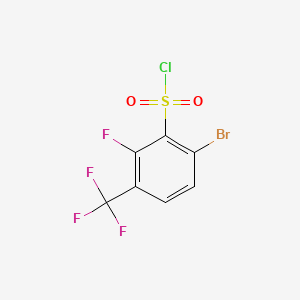
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
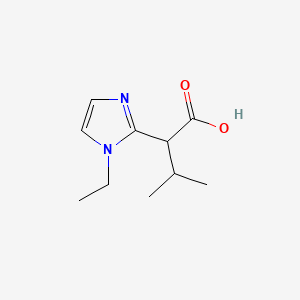
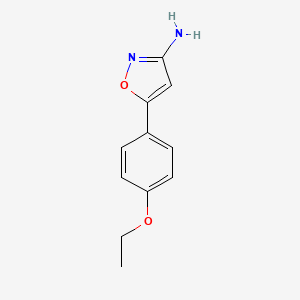
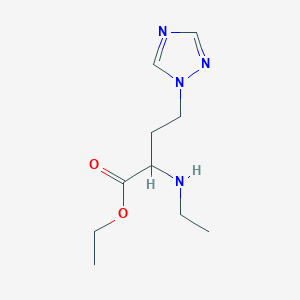
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
